molecular formula C16H9FN2S B3015978 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile CAS No. 463973-05-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3015978
CAS No.: 463973-05-9
M. Wt: 280.32
InChI Key: HNGHLWDWKYUQRL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and high binding affinity to diverse enzymatic targets . The compound's structure integrates a fluorophenyl moiety and a nitrile group, which are common in drug discovery for optimizing target interactions and metabolic stability. Benzothiazole derivatives are investigated for a wide spectrum of therapeutic applications, including as potential agents in oncology, neurology, and infectious diseases . Specific mechanisms of action for research compounds in this class can include enzyme inhibition (such as kinase or hydrolase inhibition) and receptor modulation. The precise molecular target, mechanism of action, and full research applications of this specific compound are areas of active investigation and researchers are encouraged to consult the primary literature for the latest findings. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or household chemical. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGHLWDWKYUQRL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN2SC_{16}H_{12}FN_2S. The structure features a benzothiazole ring fused with a prop-2-enenitrile moiety and a fluorophenyl group, which may influence its biological interactions.

PropertyValue
Molecular Weight284.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing benzothiazole rings often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell membrane integrity.
  • Antitumor Properties : Induction of apoptosis in cancer cells by modulating signaling pathways.
  • Enzyme Inhibition : Potential as inhibitors for key enzymes involved in disease pathways.

Antimicrobial Activity

A study conducted on related benzothiazole derivatives demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involves the inhibition of bacterial DNA synthesis and cell wall formation.

Antitumor Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro studies reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF7) and lung cancer cells (A549). The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study: In Vivo Efficacy

In an animal model study, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively, suggesting favorable pharmacokinetics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityKey Differences
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrileModerate antitumor activityDifferent fluorine substitution affects reactivity.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(phenyl)prop-2-enenitrileLower antimicrobial activityLacks fluorine which may enhance lipophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological/physical properties, and applications:

Compound Substituent (R) Key Properties Applications References
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile 3-Fluorophenyl Inferred: Planar structure with π-stacking; potential antimicrobial/electronic Likely antimicrobial, anticancer, or charge transport (analog-based inference)
5a: 2-(Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile Thiophene-2-yl Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus); moderate antioxidant activity Antimicrobial agents
5b: 2-(Benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile 5-Methylfuran-2-yl Anticancer (IC₅₀: 18 µM vs. MCF-7); weak antioxidant Cancer therapeutics
CCG-63802 Pyrido[1,2-a]pyrimidin-3-yl RGS4 inhibition (IC₅₀: ~2 µM); cysteine-reactive acrylonitrile group RGS protein inhibitors; research probes
2-(Benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile 3-Bromophenyl Crystallographic planar structure; halogen-mediated interactions Material science; halogen bonding studies
PCNTC-O (Py-BZTCN:TCNB = 1:2) Pyren-1-yl (cocrystal with TCNB) Ambipolar charge transport (µₑ: 0.0104 cm²/Vs; µₕ: 0.1252 cm²/Vs) Organic semiconductors
(2E)-2-(Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Dimethylamino Planar crystal structure; intramolecular H-bonding; π-π stacking Anti-tumor/anti-viral lead compound

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Br): Fluorine and bromine substituents enhance π-stacking and electrostatic interactions, improving antimicrobial activity and crystal stability . For example, the 3-fluorophenyl analog likely exhibits stronger intermolecular interactions than non-halogenated derivatives. Heteroaromatic Substituents (e.g., thiophene, pyridine): Thiophene and pyrido-pyrimidine groups (as in CCG-63802) confer specificity for biological targets like RGS proteins or cancer cell lines .

Reactive Acrylonitrile Group :
Compounds like CCG-63802 and CCG-63808 feature an α,β-unsaturated nitrile moiety that reacts with cysteine residues in RGS proteins, enabling covalent inhibition. However, this reactivity may limit their stability in cellular environments .

Crystal Packing and Charge Transport: Benzothiazole derivatives with planar structures (e.g., dimethylamino or pyrenyl analogs) form columnar π-stacked arrays in crystals, facilitating ambipolar charge transport in cocrystals like PCNTC-O .

Research Findings

  • Antimicrobial Activity : Derivatives with thiophene or furan substituents (e.g., 5a–b) show moderate-to-strong activity against Gram-positive bacteria, with MIC values ranging from 12.5–50 µg/mL .
  • RGS Protein Inhibition : CCG-63802 and CCG-63808 inhibit RGS4-Gαo binding (IC₅₀: 2–5 µM) via covalent modification, though their electrophilic nature necessitates caution in cellular studies .
  • Electronic Properties : Pyrenyl-substituted derivatives in cocrystals exhibit balanced electron/hole mobility (µₑ/µₕ ~0.01–0.12 cm²/Vs), making them viable for organic electronics .

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